N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-16(11-1-3-13-15(8-11)21-9-17-13)18-12-2-4-14-10(7-12)5-6-20-14/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZCGAHKPYQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)SC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 1-benzothiophene-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide, have been extensively studied for their anticancer properties. These compounds exhibit activity against various cancer cell lines through multiple mechanisms:
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of metalloenzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis. Studies have shown that benzothiazole derivatives can effectively inhibit tumor-associated carbonic anhydrases, making them potential leads for developing new anticancer agents .
- Cell Line Efficacy : Research indicates that related benzothiazole compounds demonstrate significant growth inhibition across a range of cancer types, including leukemia, lung, colon, and breast cancers. For instance, certain derivatives have shown log GI50 values in the range of -5.48 to -6.0 against various human tumor cell lines .
| Cancer Type | Log GI50 Value |
|---|---|
| Leukemia | -5.48 |
| Non-small cell lung | -5.48 |
| Colon | -5.51 |
| Breast | -6.0 |
| Ovarian | -5.49 |
Antiviral Properties
Recent studies have also explored the antiviral potential of benzothiazole derivatives. While specific data on this compound is limited, related compounds have shown promise against various viral strains:
- HIV Inhibition : Certain benzothiazole derivatives have been synthesized as reverse transcriptase inhibitors, showing notable antiviral activity against HIV strains with EC50 values ranging from 15.4 to 40 µM .
Anti-inflammatory and Analgesic Effects
Benzothiazole derivatives have been recognized for their anti-inflammatory and analgesic properties:
- Mechanism : These compounds may exert their effects through inhibition of cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes.
- Efficacy : In vitro studies have indicated that some derivatives exhibit significant COX inhibition with IC50 values lower than standard anti-inflammatory drugs like diclofenac .
Synthesis and Structural Variations
The synthesis of this compound involves various chemical modifications that enhance its pharmacological profile:
- Structural Modifications : The introduction of different substituents on the benzothiazole scaffold can significantly impact biological activity. For example, electron-withdrawing groups have been shown to enhance anticancer efficacy .
Case Studies
Several case studies demonstrate the effectiveness of benzothiazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways can vary depending on the biological context and the specific target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide)
- Structure: Features a benzothiazole core substituted with fluoro (position 4), 2-fluoro-4-iodoanilino (position 5), and 2-hydroxyethoxy-carboxamide (position 6).
- Activity : Approved by the WHO as a tyrosine kinase inhibitor with antineoplastic properties. The hydroxyethoxy group enhances solubility, while halogen substitutions (F, I) improve target binding and selectivity .
- Key Differences : Compared to the target compound, tunlametinib has additional halogen substituents and a polar hydroxyethoxy group, which likely enhance its pharmacokinetic profile.
N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide
- Structure : Contains a benzothiophene core substituted with chloro (position 3), nitro (position 6), and N-ethyl-benzodioxol carboxamide (position 2).
- Molecular Data : Formula C₁₈H₁₃ClN₂O₅S (MW: 404.82 g/mol).
- Key Differences : Unlike the target compound, this analog uses a benzothiophene (vs. benzothiazole) core and includes nitro/ethyl substituents, which could affect metabolic stability.
Other Related Compounds
- 1-Benzothiophen-5-yl isocyanate (): A precursor in carboxamide synthesis, highlighting the synthetic utility of benzothiophene derivatives .
- Patent compound (): Contains a benzothiophen-5-yl group but linked via an ethoxypropyl-azetidine chain, demonstrating structural diversity in drug design .
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that combines the benzothiophene and benzothiazole moieties, which are known for their pharmacological properties. Its molecular formula is with a molecular weight of approximately 257.35 g/mol. The structural characteristics enhance its interactions with biological targets, contributing to its pharmacological potential.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.57 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 0.40 | Inhibition of proliferation |
| H1299 (Lung) | 0.31 | Promotion of caspase activation |
The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mode of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several derivatives of benzothiazole compounds, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size and improved survival rates compared to control groups .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy against E. coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It halts the progression of the cell cycle at the G2/M phase.
- Membrane Disruption : In microbial cells, it disrupts membrane integrity, causing leakage and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
